molecular formula C24H22ClN3O3S B14116327 Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14116327
M. Wt: 468.0 g/mol
InChI Key: BVFOZWWHNLLZAH-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various chlorinating agents, sulfur-containing compounds, and esterification reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(benzylsulfanyl)ethyl]pyridine
  • 2-(benzylsulfanyl)pyrimidine
  • 2-(4-nitro-benzylsulfanyl)-pyridine

Uniqueness

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22ClN3O3S

Molecular Weight

468.0 g/mol

IUPAC Name

ethyl 2-benzylsulfanyl-5-(4-chlorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22ClN3O3S/c1-3-31-23(30)18-14(2)26-21-20(19(18)16-9-11-17(25)12-10-16)22(29)28-24(27-21)32-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,26,27,28,29)

InChI Key

BVFOZWWHNLLZAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC4=CC=CC=C4)C

Origin of Product

United States

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